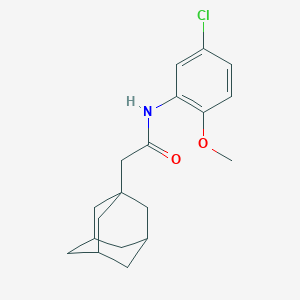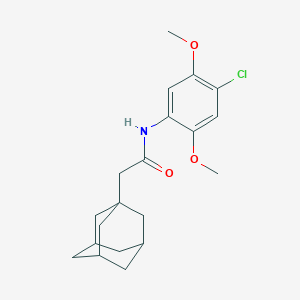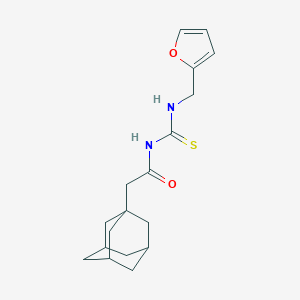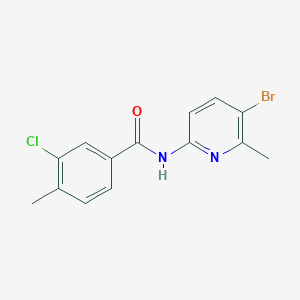![molecular formula C21H14N2O3S B251307 N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251307.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential in cancer treatment due to its ability to block the growth and survival of cancer cells.
作用機序
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide works by inhibiting the activity of the EGFR tyrosine kinase, which is a key signaling protein involved in the growth and survival of cancer cells. By blocking this protein, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of vascular smooth muscle cells, which could have implications for the treatment of cardiovascular disease. It has also been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One advantage of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its specificity for the EGFR tyrosine kinase, which allows for targeted inhibition of this protein. However, one limitation is that it may not be effective against all types of cancer cells, and its effectiveness may vary depending on the specific cancer type and stage.
将来の方向性
There are several potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide. One area of interest is in combination therapy, where this compound could be used in combination with other drugs to enhance its anti-cancer effects. Another area of interest is in the development of more potent and selective EGFR inhibitors, which could have even greater efficacy and fewer side effects than this compound. Finally, there is also potential for the use of this compound in other disease areas, such as cardiovascular disease and inflammatory conditions, where its anti-proliferative and anti-inflammatory effects could be beneficial.
合成法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 2-aminobenzothiazole with 4-bromoaniline to form 4-(2-amino-1,3-benzothiazol-6-yl)aniline. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce this compound.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been widely studied in preclinical and clinical settings for its potential as a cancer treatment. It has been shown to inhibit the growth and survival of various cancer cell types, including non-small cell lung cancer, head and neck cancer, and breast cancer.
特性
分子式 |
C21H14N2O3S |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H14N2O3S/c24-20(14-7-10-17-18(11-14)26-12-25-17)22-15-8-5-13(6-9-15)21-23-16-3-1-2-4-19(16)27-21/h1-11H,12H2,(H,22,24) |
InChIキー |
QFJFECATCGKBEM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)




![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)

![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
